4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
CAS No.: 946200-81-3
Cat. No.: VC11800140
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
![4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide - 946200-81-3](/images/structure/VC11800140.png)
CAS No. | 946200-81-3 |
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Molecular Formula | C19H24N4O4S |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 4-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Standard InChI | InChI=1S/C19H24N4O4S/c1-27-17-7-5-16(6-8-17)19(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-4-2-3-9-20-18/h2-9H,10-15H2,1H3,(H,21,24) |
Standard InChI Key | HCLMUGHXYYWBOB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
The compound "4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide" is a complex organic molecule that likely belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely studied for their pharmacological properties, including potential use in medicinal chemistry.
Key Structural Features
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Benzamide Core: The benzamide group () is central to the compound's structure, often contributing to biological activity through hydrogen bonding and interaction with biological targets.
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Methoxy Substitution: The methoxy group () on the benzene ring can enhance lipophilicity and influence electronic properties.
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Piperazine Ring: The piperazine moiety is a common feature in drug design, known for increasing water solubility and improving pharmacokinetic profiles.
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Pyridine Ring: Pyridine can act as a hydrogen bond acceptor and contribute to binding affinity in receptor-ligand interactions.
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Sulfonyl Linkage: The sulfonyl group () often increases metabolic stability and modulates the compound's polarity.
Potential Applications
While specific applications of this compound are not available, its structural elements suggest it may have roles in:
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Pharmacology: Compounds with similar features are often explored as receptor modulators or enzyme inhibitors.
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Therapeutics: The combination of benzamide and piperazine motifs has been linked to applications in central nervous system (CNS) disorders, cancer therapy, and antimicrobial activity.
Synthetic Considerations
The synthesis of such compounds typically involves:
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Functionalization of the benzamide core.
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Introduction of the piperazine ring via nucleophilic substitution or reductive amination.
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Incorporation of the pyridine group through coupling reactions.
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Addition of the sulfonyl group using sulfonyl chlorides or related reagents.
Research Significance
Compounds with similar frameworks have been studied for:
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Anticancer Activity: Benzamide derivatives have shown promise in inhibiting tumor growth by targeting specific enzymes or receptors.
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CNS Disorders: Piperazine-containing molecules are common in antipsychotic and antidepressant drugs.
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Antimicrobial Properties: Sulfonamides are well-known for their antibacterial effects.
Data Table for Structural Analysis
Feature | Description |
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Molecular Formula | CHNOS |
Functional Groups | Methoxy, Benzamide, Piperazine, Pyridine, Sulfonyl |
Molecular Weight | Approx. 374 g/mol |
Solubility | Likely soluble in polar solvents |
Potential Interactions | Hydrogen bonding, π-stacking |
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